
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H15Cl2NO . It has a molecular weight of 344.24 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as 7-chloroquinoline derivatives, has been reported in the literature . The synthesis involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline heterocycle, which is a useful scaffold to develop bioactive molecules . The compound contains a chloroquinoline core, which is substituted with a dimethylphenyl group and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” are not available in the retrieved data, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in the Vilsmeier–Haack reaction, a formylation process that involves the conversion of a carbaldehyde functional group into nitriles .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been involved in the synthesis of various novel chemical structures, demonstrating its utility as a versatile building block in organic chemistry. For instance, the synthesis of novel substituted dibenzonaphthyridines involves reactions that yield a range of compounds with potential pharmacological activities. These reactions highlight the compound's role in creating complex structures with potential for further application in drug development and materials science (Manoj & Prasad, 2009). Additionally, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provide insights into the structural characteristics and potential reactivity of compounds derived from or related to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, aiding in the development of new materials and drugs with optimized properties (Rudenko et al., 2013).
Antibacterial Activity
Research has also focused on evaluating the antibacterial properties of derivatives of this compound. A study on substituted 4-oxoquinoline-3-carboxylic acids, including those with modifications similar to 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, found that certain derivatives exhibit highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This suggests the potential for developing new antibiotics based on the structural framework of 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives (Miyamoto et al., 1990).
Photolabile Protecting Groups
Another intriguing application is the development of photolabile protecting groups for carboxylic acids based on derivatives of quinoline, which are essential in the synthesis of biologically active molecules. These protecting groups, such as those derived from 8-bromo-7-hydroxyquinoline, have shown increased solubility, low fluorescence, and significant sensitivity to multiphoton-induced photolysis, making them highly useful in releasing biologically active compounds in a controlled manner (Fedoryak & Dore, 2002).
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid” and similar compounds could involve further exploration of their antibacterial and antioxidant activities . The findings of in vitro antibacterial and molecular docking analysis suggest that these compounds might be considered for further analysis as antibacterial and anticancer drugs .
Propiedades
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-5-13(11(2)8-10)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXFMRZUSBCZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)
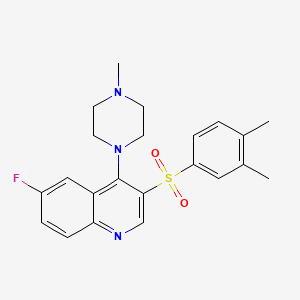
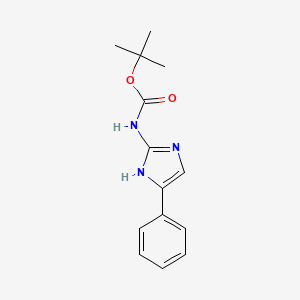
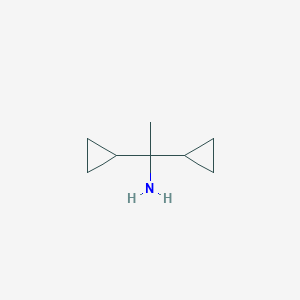
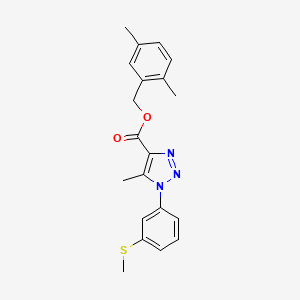

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)
![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
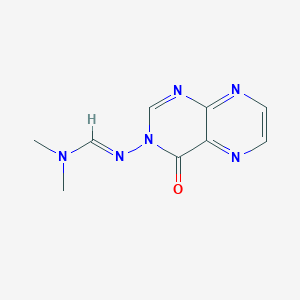
![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)
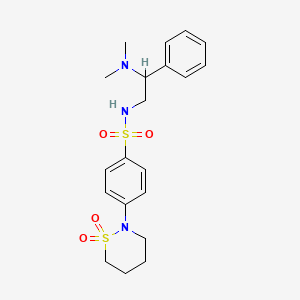
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
